molecular formula C18H19N3O B2902315 N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034400-82-1

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No. B2902315
CAS RN: 2034400-82-1
M. Wt: 293.37
InChI Key: BQCWRVALWKPHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide, also known as BMH-21, is a novel anticancer agent that has been developed for the treatment of various types of cancer. BMH-21 is a small molecule that targets DNA and induces DNA damage, leading to cell death.

Mechanism of Action

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide targets DNA and induces DNA damage by binding to the minor groove of DNA. This leads to the formation of DNA adducts and DNA strand breaks, which ultimately result in cell death. This compound has been shown to be highly selective for cancer cells, sparing normal cells from its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest. This compound has been shown to activate the DNA damage response pathway, leading to the activation of p53, a tumor suppressor protein. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for cancer cells, making it an ideal candidate for targeted therapy. However, this compound has some limitations for lab experiments. It is highly cytotoxic, making it difficult to work with in vitro. It also has poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for the research on N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of this compound in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is a multistep process that involves the reaction of 2,3'-bipyridine with cyclohex-3-ene-1-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and triethylamine. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide has been extensively studied for its anticancer properties. In vitro studies have shown that this compound is highly effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the efficacy of this compound in animal models of cancer. This compound has been shown to inhibit tumor growth and induce tumor regression.

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-2,4,7-11,13,15H,3,5-6,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWRVALWKPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.